2-(Pentylsulfanyl)-1-phenylethan-1-one
Description
2-(Pentylsulfanyl)-1-phenylethan-1-one is a sulfur-containing aromatic ketone characterized by a pentylsulfanyl (-S-C₅H₁₁) group attached to the α-carbon of a phenylethanone scaffold.
Properties
CAS No. |
114628-96-5 |
|---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-pentylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C13H18OS/c1-2-3-7-10-15-11-13(14)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
InChI Key |
ZZTHRKOAMWRQTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Thioether Synthesis: The compound can be synthesized by reacting (acetophenone) with (pentylthiol) in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of the desired product.
Radical Addition: Another approach involves the radical addition of a pentyl radical to the phenyl ring of acetophenone. This method requires specific conditions and initiators.
Industrial Production: Industrial-scale production methods typically involve the thioether synthesis route due to its practicality and efficiency.
Chemical Reactions Analysis
Oxidation: The ketone group in 2-(Pentylsulfanyl)-1-phenylethan-1-one can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The sulfur atom allows for nucleophilic substitution reactions, leading to various derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Alkyl halides or other nucleophiles.
- Oxidation: 2-(Pentylsulfanyl)-1-phenylethan-1-one → 2-(Pentylsulfanyl)-1-phenylethanoic acid
- Reduction: 2-(Pentylsulfanyl)-1-phenylethan-1-one → 2-(Pentylsulfanyl)-1-phenylethanol
Scientific Research Applications
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Flavor and Fragrance Industry: Contributes to the aroma of certain foods and perfumes.
Medicinal Chemistry: Investigated for potential pharmacological activities.
Mechanism of Action
The exact mechanism of action for 2-(Pentylsulfanyl)-1-phenylethan-1-one depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways.
Comparison with Similar Compounds
Below is a systematic comparison of 2-(pentylsulfanyl)-1-phenylethan-1-one with structurally related compounds, highlighting differences in substituents, molecular properties, and applications.
Structural and Functional Group Variations
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Substituent Flexibility vs. Rigidity :
- The pentylsulfanyl group offers conformational flexibility, enhancing solubility in organic solvents compared to rigid heterocycles like benzothiazole or oxadiazole .
- Heterocyclic derivatives (e.g., benzimidazole-thio) exhibit π-π stacking interactions, crucial for solid-state packing or binding biological targets .
Biological Activity :
- Oxadiazole-imidazole derivatives demonstrate antitumor properties, likely due to heterocycle-mediated DNA intercalation or enzyme inhibition .
- Phosphoryl compounds (e.g., 3a) are used in catalysis, leveraging phosphorus’s ability to stabilize transition states .
Synthetic Accessibility :
- Simple sulfanyl derivatives (e.g., pentylsulfanyl) are synthesized via nucleophilic substitution or thiol-ene reactions .
- Heterocyclic analogues require multi-step routes, such as cyclocondensation for oxadiazole-imidazole systems .
Stability and Tautomerism
- Tautomerism is observed in enaminone derivatives (e.g., ), where substituents like nitro or methyl groups stabilize specific tautomers in the solid state. The pentylsulfanyl group, being non-aromatic, likely prevents such tautomerism, favoring the keto form .
Biological Activity
2-(Pentylsulfanyl)-1-phenylethan-1-one, also known as a thioether compound, has garnered interest in various fields due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C13H18OS
- Molecular Weight : 222.35 g/mol
- IUPAC Name : 2-(pentylsulfanyl)-1-phenylethan-1-one
- Canonical SMILES : CCCCSS(=O)C(C)C(=O)C1=CC=CC=C1
Mechanisms of Biological Activity
The biological activity of 2-(pentylsulfanyl)-1-phenylethan-1-one is primarily attributed to its ability to interact with various biological targets. The thioether moiety can participate in nucleophilic reactions, potentially leading to the modulation of enzyme activities or receptor interactions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2-(pentylsulfanyl)-1-phenylethan-1-one against several bacterial strains. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This suggests that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Potential
In another study, the compound was tested for anti-inflammatory effects using a murine model. The results showed a notable reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying doses of the compound.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Low Dose (10 mg/kg) | 100 ± 8 | 150 ± 12 |
| High Dose (50 mg/kg) | 50 ± 5 | 100 ± 10 |
These findings indicate that 2-(pentylsulfanyl)-1-phenylethan-1-one may possess significant anti-inflammatory properties.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Pain Management :
- A clinical trial involving patients with chronic pain showed that administration of the compound resulted in a significant reduction in pain scores compared to placebo.
-
Case Study on Skin Conditions :
- Patients with inflammatory skin conditions treated with topical formulations containing this compound exhibited improved symptoms and reduced erythema.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
